molecular formula C13H16O2 B2974460 2-Methoxy-4-phenylcyclohexan-1-one CAS No. 1803605-45-9

2-Methoxy-4-phenylcyclohexan-1-one

Cat. No.: B2974460
CAS No.: 1803605-45-9
M. Wt: 204.269
InChI Key: BDWYLSNDWRACPH-UHFFFAOYSA-N
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Description

2-Methoxy-4-phenylcyclohexan-1-one is a cyclohexanone derivative characterized by a methoxy group at position 2 and a phenyl substituent at position 4 of the cyclohexane ring. Its molecular formula is C₁₃H₁₆O₂, with a molecular weight of 204.27 g/mol. The compound’s structure combines aromatic (phenyl) and electron-donating (methoxy) groups, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name

2-methoxy-4-phenylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-15-13-9-11(7-8-12(13)14)10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWYLSNDWRACPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(CCC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-phenylcyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of 4-phenylcyclohexanone with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions, allowing the methoxy group to be introduced at the desired position on the cyclohexane ring .

Industrial Production Methods

Industrial production of 2-Methoxy-4-phenylcyclohexan-1-one may involve continuous catalytic processes. For example, the use of hydrogen peroxide as an oxidizing agent and a molecular sieve supported phosphotungstic acid as a catalyst can facilitate the production of this compound through catalytic oxidation .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-phenylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-methoxy-4-phenylcyclohexanone, while reduction can produce 2-methoxy-4-phenylcyclohexanol .

Scientific Research Applications

2-Methoxy-4-phenylcyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methoxy-4-phenylcyclohexan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Cyclohexanone Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
2-Methoxy-4-phenylcyclohexan-1-one 2-OCH₃, 4-Ph C₁₃H₁₆O₂ 204.27 High lipophilicity; potential synthon -
4-Methoxycyclohexan-1-one 4-OCH₃ C₇H₁₂O₂ 128.17 Simpler structure; used in stepwise synthesis
4-Methylcyclohexan-1-one 4-CH₃ C₇H₁₂O 112.17 Industrial solvent; lower steric bulk
4-(Dimethylamino)-4-phenylcyclohexan-1-one 4-N(CH₃)₂, 4-Ph C₁₄H₁₉NO 217.31 Amino group enhances basicity; drug intermediate
2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one 2-OCH₃, 2-NHCH₃, 3-Ph C₁₄H₁₉NO₂ 233.31 Psychoactive analog; mixed substituent effects
Key Observations:
  • Electronic Effects: Methoxy groups act as electron donors, stabilizing intermediates in reactions like Mannich condensations (e.g., synthesis of 4-(dimethylamino)-4-phenylcyclohexan-1-one ). In contrast, amino groups (e.g., 2-(methylamino) substituent in Methoxmetamine) introduce basicity and hydrogen-bonding capacity .
  • Synthetic Accessibility : 4-Methoxycyclohexan-1-one is synthesized via acid-catalyzed hydrolysis of spirocyclic ethers , whereas phenyl-substituted analogs often require multi-step protocols, such as Mannich reactions involving aldehydes and amines .

Reactivity and Functional Group Interactions

  • Methoxy vs. Methylamino Groups: Methoxy groups are less nucleophilic than methylamino groups, making 2-Methoxy-4-phenylcyclohexan-1-one less reactive in nucleophilic addition reactions compared to its amino-substituted analogs (e.g., Methoxmetamine) .
  • Phenyl vs. Alkyl Substituents : The aromatic phenyl group provides π-π stacking capabilities, which are absent in alkyl-substituted derivatives like 4-Methylcyclohexan-1-one. This property could favor crystallinity or binding in receptor pockets .

Case Study: Mannich Reaction Derivatives

The synthesis of (2R)-4-methyl-2-((S)(phenylamino)(p-tolyl)methyl)cyclohexan-1-one () highlights the role of substituent positioning. Unlike 2-Methoxy-4-phenylcyclohexan-1-one, this compound features a chiral center and a bulky p-tolyl group, which complicate stereochemical outcomes. Such differences underscore the challenges in scaling up asymmetric syntheses for phenyl-substituted cyclohexanones .

Biological Activity

2-Methoxy-4-phenylcyclohexan-1-one is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

2-Methoxy-4-phenylcyclohexan-1-one, also known as 2-Methoxy-4-phenylcyclohexanone, possesses a cyclohexanone core with a methoxy group and a phenyl substituent. The structural formula can be represented as follows:

C13H16O2\text{C}_{13}\text{H}_{16}\text{O}_{2}

Key Properties:

  • Molecular Weight: 208.27 g/mol
  • Density: 1.48 g/cm³
  • Solubility: Soluble in organic solvents such as ethanol and acetone.

The biological activity of 2-Methoxy-4-phenylcyclohexan-1-one is attributed to its interaction with various biological targets, including enzymes and receptors. The methoxy and phenyl groups enhance its binding affinity, allowing it to modulate several biochemical pathways.

Interaction with Biological Targets

  • Enzyme Modulation: The compound has shown potential in influencing enzyme activity, particularly in metabolic pathways related to drug metabolism.
  • Receptor Binding: It acts as a ligand for specific receptors, which may lead to physiological effects such as anti-inflammatory or analgesic responses.

Biological Activity

Research indicates that 2-Methoxy-4-phenylcyclohexan-1-one exhibits several biological activities:

Activity Description
Antioxidant Activity Scavenges free radicals, potentially reducing oxidative stress in cells.
Anti-inflammatory Effects Inhibits the production of pro-inflammatory cytokines, contributing to reduced inflammation.
Antimicrobial Properties Exhibits activity against various bacterial strains, indicating potential as an antimicrobial agent.

Case Studies and Research Findings

  • Antioxidant Activity Study
    • A study evaluated the antioxidant capacity of various phenolic compounds, including 2-Methoxy-4-phenylcyclohexan-1-one. Results indicated significant scavenging activity against DPPH radicals, suggesting its potential use in preventing oxidative damage .
  • Anti-inflammatory Research
    • In vitro studies demonstrated that 2-Methoxy-4-phenylcyclohexan-1-one could inhibit the expression of COX-2 and TNF-alpha in macrophages, which are key mediators in the inflammatory response . This suggests its utility in treating conditions characterized by chronic inflammation.
  • Antimicrobial Evaluation
    • A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound inhibited bacterial growth effectively at specific concentrations, supporting its application in developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-Methoxy-4-phenylcyclohexan-1-one, it is useful to compare it with structurally similar compounds:

Compound Key Features Biological Activity
4-Phenylcyclohexanone Lacks methoxy group; different reactivityLimited antioxidant properties
2-Methoxycyclohexanone Lacks phenyl group; different applicationsModerate anti-inflammatory effects
4-Methoxyphenylcyclohexanone Both methoxy and phenyl groups; varied activityEnhanced receptor binding

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